1-Methyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
1-Methyl-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C6H4N4. It is a derivative of imidazole, characterized by the presence of two cyano groups at the 4 and 5 positions and a methyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the dicarbonitrile derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
1-Methyl-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The presence of cyano groups allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1H-imidazole-4,5-dicarbonitrile: Lacks the methyl group at the 1 position.
4,5-Dicyanoimidazole: Similar structure but without the methyl group.
1-Methylimidazole: Lacks the cyano groups at the 4 and 5 positions .
Uniqueness: 1-Methyl-1H-imidazole-4,5-dicarbonitrile is unique due to the combination of the methyl group at the 1 position and the cyano groups at the 4 and 5 positions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-methylimidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVGHDPXJUFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342598 | |
Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19485-35-9 | |
Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-methyl-1H-imidazole-4,5-dicarbonitrile be used to synthesize novel coordination compounds?
A: this compound can undergo in situ [2+3] cycloaddition reactions with sodium azide (NaN3) in the presence of transition metal ions like Fe(II) and Co(II) []. This reaction leads to the formation of metal complexes where a new tetrazole ring is formed from one of the cyano groups of the starting material. This method provides a route to synthesize coordination compounds with potentially interesting magnetic and electronic properties.
Q2: What is unique about the reactivity of this compound in the reported synthesis?
A: Interestingly, only one of the two cyano groups in this compound participates in the [2+3] cycloaddition reaction with sodium azide []. This selectivity could be attributed to steric hindrance or electronic effects introduced after the formation of the first tetrazole ring. Further investigation into the reaction mechanism and factors influencing this selectivity would be beneficial.
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